molecular formula C18H24N6O2 B7143419 N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B7143419
M. Wt: 356.4 g/mol
InChI Key: SXATZPRIQBRXFY-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring, a cyanide group, an oxadiazole ring, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-18(2,3)24-11-13(10-19)16(23-24)20-14(25)8-9-15-21-22-17(26-15)12-6-4-5-7-12/h11-12H,4-9H2,1-3H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXATZPRIQBRXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)NC(=O)CCC2=NN=C(O2)C3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyanide group. The oxadiazole ring is then synthesized and attached to the pyrazole ring. Finally, the propanamide moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives, such as:

  • N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
  • N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanamide

Uniqueness

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject for further research.

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